molecular formula C15H13N3O2S B14487260 N-(6-Hydroxy-1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)urea CAS No. 63650-40-8

N-(6-Hydroxy-1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)urea

Cat. No.: B14487260
CAS No.: 63650-40-8
M. Wt: 299.3 g/mol
InChI Key: PTHLOUWWTGJVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Hydroxy-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Hydroxy-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)urea typically involves the reaction of 6-hydroxy-1,3-benzothiazole with 4-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-Hydroxy-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent for diseases such as cancer or infections.

    Industry: As a precursor for the production of advanced materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-Hydroxy-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety is known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Hydroxy-1,3-benzothiazol-2-yl)-N’-(4-chlorophenyl)urea
  • N-(6-Hydroxy-1,3-benzothiazol-2-yl)-N’-(4-nitrophenyl)urea
  • N-(6-Hydroxy-1,3-benzothiazol-2-yl)-N’-(4-methoxyphenyl)urea

Uniqueness

N-(6-Hydroxy-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)urea is unique due to the presence of the 4-methylphenyl group, which may impart distinct physicochemical properties and biological activities compared to its analogs. The specific substitution pattern on the benzothiazole ring and the urea linkage also contribute to its uniqueness.

Conclusion

N-(6-Hydroxy-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)urea is a versatile compound with potential applications in various scientific fields. Its synthesis, chemical reactivity, and unique properties make it an interesting subject for further research and development.

Properties

CAS No.

63650-40-8

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

1-(6-hydroxy-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)urea

InChI

InChI=1S/C15H13N3O2S/c1-9-2-4-10(5-3-9)16-14(20)18-15-17-12-7-6-11(19)8-13(12)21-15/h2-8,19H,1H3,(H2,16,17,18,20)

InChI Key

PTHLOUWWTGJVGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC3=C(S2)C=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.